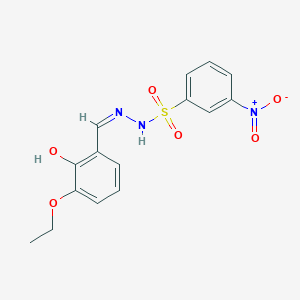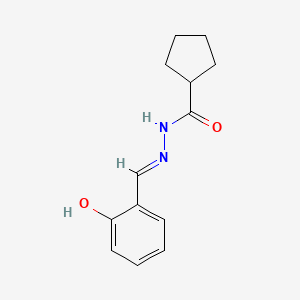![molecular formula C13H10ClFN4OS B3731603 8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731603.png)
8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
Descripción general
Descripción
8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of purine analogs and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one involves the inhibition of the enzymes responsible for viral replication and cancer cell growth. The compound has been shown to inhibit the activity of the viral polymerase and reverse transcriptase enzymes, which are essential for viral replication. It has also been shown to inhibit the activity of the enzymes responsible for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response. The compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further therapeutic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one in lab experiments is its broad-spectrum antiviral and anticancer activity. The compound has been shown to be effective against a wide range of viruses and cancer cell lines. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 8-[(2-chloro-4-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one. One potential direction is to investigate the compound's potential use in combination with other antiviral or anticancer agents to enhance its therapeutic efficacy. Another potential direction is to explore the compound's mechanism of action in more detail, with the aim of identifying new targets for therapeutic intervention. Finally, further research is needed to investigate the compound's safety and efficacy in vivo, with the aim of developing it into a viable therapeutic agent.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. The compound has been studied for its potential use in the treatment of viral infections such as hepatitis B and C, as well as in the treatment of various types of cancer.
Propiedades
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4OS/c1-19-11-10(12(20)17-6-16-11)18-13(19)21-5-7-2-3-8(15)4-9(7)14/h2-4,6H,5H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOBFCRBZAPPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-chloro-4-fluorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-sec-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B3731522.png)




![9-methyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B3731552.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3731565.png)
![N-(2-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731584.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)
![8-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B3731589.png)
![2-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B3731598.png)
![4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]methyl}benzaldehyde](/img/structure/B3731611.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B3731626.png)